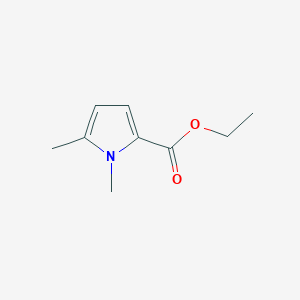
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C27H31FN4O and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- The compound exhibits significant anticancer activity. A derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
Fluorescent Molecular Probes
- Derivatives of the compound have been utilized as fluorescent molecular probes. These compounds, such as 2,5‐Diphenyloxazoles with a dimethylamino group, show strong solvent‐dependent fluorescence. This property is useful for developing ultrasensitive fluorescent probes for biological events and processes (Diwu et al., 1997).
Carbon Dioxide Detection
- Novel fluorescent probes based on this compound's structure have been developed for real-time monitoring of low carbon dioxide levels. These probes have potential applications in biological and medical fields (Wang et al., 2015).
Intracellular Calcium Activity
- Some derivatives have been shown to have moderate activity on intracellular calcium, indicating potential therapeutic applications (Bourlot et al., 1998).
Serotonin Receptor Affinity
- A novel compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, exhibits high binding affinity and selectivity at the 5-HT(1F) receptor, suggesting its potential in migraine therapy (Xu et al., 2001).
Antimicrobial Activity
- Some thiazolidinone derivatives of the compound have shown antimicrobial activity against various bacterial and fungal strains. This highlights its potential in developing new antimicrobial agents (Patel et al., 2012).
Antiallergy Activity
- Derivatives have been synthesized and evaluated for antiallergy activity. Some showed activity in the passive foot anaphylaxis assay, indicating their potential as antiallergic agents (Walsh et al., 1990).
Nonlinear Optical Absorption
- The compound has been studied for its third-order nonlinear optical properties, suggesting potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-30(2)24-14-10-21(11-15-24)26(20-29-27(33)22-8-12-23(28)13-9-22)32-18-16-31(17-19-32)25-6-4-3-5-7-25/h3-15,26H,16-20H2,1-2H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOKVIIJLOMZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)





![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)

